Scientific Field: Machine Learning, Cardiology
Summary of Application: Dofetilide is an antiarrhythmic medication that requires careful dose management due to the risk of toxicity. .
Methods of Application: In a multicenter investigation, clinical data from the Antiarrhythmic Drug Genetic (AAD-GEN) study was examined for 354 patients undergoing Dofetilide initiation Multiple supervised approaches were applied to predict the dose adjustment decision
Results: Univariate logistic regression identified a starting Dofetilide dose of 500 mcg and sinus rhythm at the start of Dofetilide loading as strong positive predictors of successful loading Any dose-adjustment during loading and a history of coronary artery disease were strong negative predictors of successful Dofetilide loading A reinforcement learning algorithm informed by unsupervised learning was able to predict dosing decisions with 96.1% accuracy
Scientific Field: Cardiology
Summary of Application: The efficacy and safety of Dofetilide have been studied in patients with hypertrophic cardiomyopathy.
Summary of Application: Dofetilide is a specific class III antiarrhythmic agent approved for use in the conversion of atrial fibrillation and atrial flutter.
Summary of Application: Dofetilide has been used for the treatment of arrhythmias in hypertrophic cardiomyopathy.
Summary of Application: Dofetilide has been studied for its effectiveness in reducing the burden of ventricular arrhythmias.
Summary of Application: The initiation of the antiarrhythmic medication Dofetilide requires an FDA-mandated 3 days of telemetry monitoring due to heightened risk of toxicity within this time period
Methods of Application: In a multicenter investigation, clinical data from the Antiarrhythmic Drug Genetic (AAD-GEN) study was examined for 354 patients undergoing Dofetilide initiation
Results: Univariate logistic regression identified a starting Dofetilide dose of 500 mcg and sinus rhythm at the start of Dofetilide loading as strong positive predictors of successful loading
Dofetilide is a potent antiarrhythmic medication primarily used to treat atrial fibrillation and atrial flutter. It belongs to the Vaughan Williams Class III category of antiarrhythmics, which act by blocking potassium channels responsible for repolarization in cardiac myocytes. This blockade prolongs the action potential duration and increases the refractory period of cardiac tissues, thereby stabilizing heart rhythm. The chemical formula for dofetilide is , with an average molecular weight of approximately 441.57 g/mol .
Dofetilide works by prolonging the action potential duration in heart muscle cells by selectively blocking the repolarization phase. This is achieved by inhibiting the outward potassium current (Ikr) through specific potassium channels (hERG) in the heart []. By prolonging the action potential, Dofetilide helps to regulate the heart rhythm and prevent irregular contractions.
Dofetilide's mechanism of action involves the selective inhibition of the rapid component of the delayed rectifier potassium current (IKr). This action slows down the efflux of potassium ions during phase 3 of the cardiac action potential, leading to a prolonged refractory period in atrial and ventricular tissues. The drug does not significantly affect sodium channels or adrenergic receptors, distinguishing it from other classes of antiarrhythmic agents .
Dofetilide is characterized by its ability to selectively block IKr channels, which results in a dose-dependent increase in the corrected QT interval on electrocardiograms. This effect is crucial for its efficacy in managing arrhythmias but also necessitates careful monitoring due to the risk of inducing Torsade de Pointes, a potentially life-threatening arrhythmia . Its half-life ranges from 4.8 to 13.5 hours, with an average of about 10 hours, allowing for once or twice daily dosing .
The synthesis of dofetilide has been described in various studies, typically involving multi-step organic reactions that include the formation of sulfonamide and phenethylamine derivatives. The process often requires careful control of reaction conditions to ensure high yields and purity. Specific synthetic routes may vary, but they generally involve:
Dofetilide is primarily indicated for:
Due to its specific action on potassium channels, dofetilide is often reserved for patients who have not responded to other treatments.
Dofetilide undergoes significant renal elimination (approximately 80% unchanged) and is metabolized by cytochrome P450 enzymes, particularly CYP3A4. This dual pathway makes it susceptible to drug interactions, especially with:
Careful management is essential when co-administering these drugs due to the risk of adverse effects.
Dofetilide shares similarities with other Class III antiarrhythmic agents but has unique characteristics that distinguish it from them:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sotalol | Blocks IKr and prolongs action potential | Also has beta-blocking properties |
Dronedarone | Blocks multiple potassium channels | Has anti-inflammatory effects; less QT prolongation |
Amiodarone | Blocks sodium and potassium channels | Broad spectrum antiarrhythmic; long half-life |
Ibutilide | Selectively blocks IKr | Rapid onset; used primarily for acute situations |
Dofetilide's specificity for IKr without affecting other ion currents makes it particularly effective for atrial fibrillation while minimizing side effects associated with broader channel blockade seen in other agents .
Irritant;Health Hazard;Environmental Hazard